

Chemical stability and degradation products of 1-Propanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Propanol

Cat. No.: B7761284

[Get Quote](#)

An In-depth Technical Guide to the Chemical Stability and Degradation of **1-Propanol**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Propanol (n-propyl alcohol, PrOH), a primary alcohol with the chemical formula $\text{CH}_3\text{CH}_2\text{CH}_2\text{OH}$, is a widely utilized solvent in the pharmaceutical, chemical, and cosmetic industries.^{[1][2]} Its utility in various applications, particularly in pharmaceutical formulations and chemical synthesis, necessitates a thorough understanding of its chemical stability and degradation profile. This guide provides a comprehensive overview of the stability of **1-propanol** under various stress conditions, details its primary degradation pathways, and identifies the resulting degradation products. Methodologies for stability testing and quantitative data are presented to support research and development activities.

Chemical Stability Profile

Under standard ambient conditions, **1-propanol** is a chemically stable liquid.^{[3][4]} However, its stability is significantly influenced by exposure to specific chemical agents, heat, and light.

2.1 General Stability and Incompatibilities

1-Propanol is generally stable but may form peroxides when in contact with air.^[4] It is a flammable liquid and vapor, with vapors forming explosive mixtures with air at or above 15°C.

[3] The primary stability concerns arise from its incompatibility with a range of substances:

- Strong Oxidizing Agents: Contact with strong oxidants presents a significant fire and explosion hazard.[3][5]
- Strong Acids, Acid Chlorides, and Anhydrides: These can cause vigorous or violent reactions.[3][5]
- Alkali and Alkaline Earth Metals: Reacts to produce flammable hydrogen gas.[3]
- Other Reactive Compounds: May react explosively with substances like barium perchlorate, hypochlorous acid, and ethylene oxide.[3]
- Materials: May attack certain forms of plastics, rubber, and coatings.[3]

2.2 Thermal Stability

While stable at room temperature, **1-propanol** will decompose at elevated temperatures.

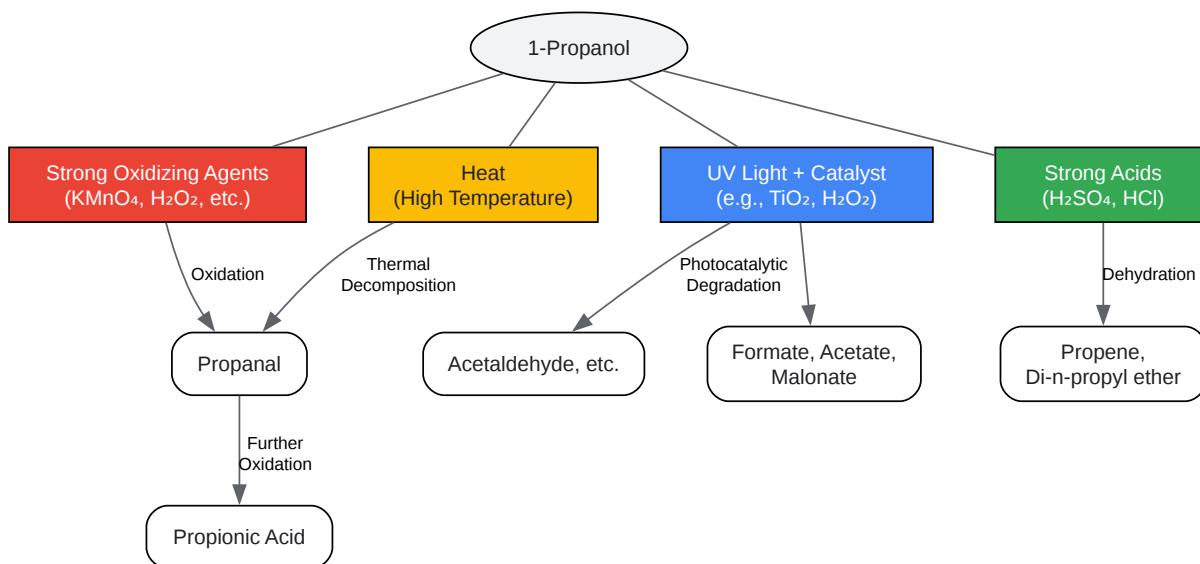
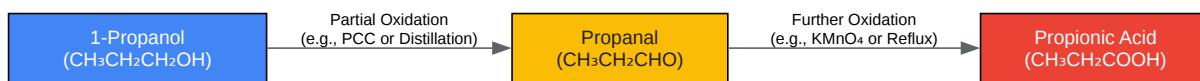
Theoretical studies of its decomposition on Si(100)-2x1 surfaces indicate that thermal energy can lead to the desorption of aldehydes through an α -hydrogen elimination mechanism or the formation of alkenes.[6] The autoignition temperature is approximately 700°F (371°C).[7] In aqueous solutions, the onset of thermal decay is dependent on concentration.[8]

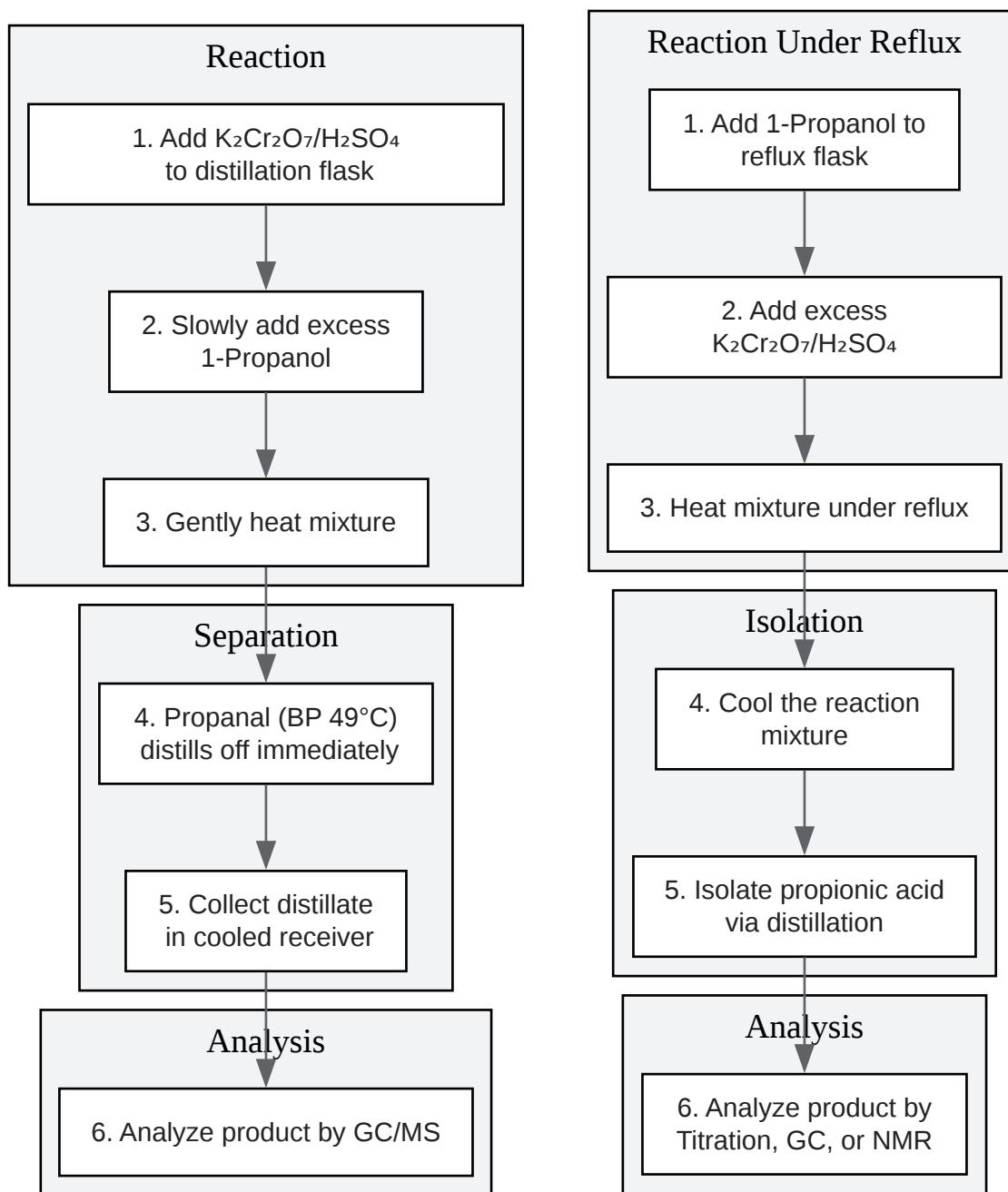
2.3 Photochemical Stability

In the atmosphere, **1-propanol** is primarily degraded by hydroxyl radicals.[9] It is not expected to undergo hydrolysis or direct light-induced degradation in water.[9] However, its degradation can be accelerated through photocatalysis.

- Gas-Phase Photocatalysis: Using an annular photoreactor, the photocatalytic oxidation of gaseous **1-propanol** has been shown to yield propionaldehyde and acetaldehyde as the main gaseous intermediates.[10]
- Aqueous-Phase Photodegradation: In aqueous solutions, UV irradiation in the presence of hydrogen peroxide (H_2O_2) leads to the conversion of up to 70% of **1-propanol**.[2] This process generates several carboxylic acids.[2]

Degradation Pathways and Products



The degradation of **1-propanol** primarily occurs through oxidation, with other pathways such as acid-catalyzed dehydration also being relevant under specific conditions.


3.1 Oxidation

Oxidation is the most significant degradation pathway for **1-propanol**. As a primary alcohol, it undergoes a two-step oxidation process, first to an aldehyde and subsequently to a carboxylic acid.[11][12][13]

- Partial Oxidation to Propanal: The initial oxidation product is propanal (propionaldehyde).[12][14] This conversion can be achieved using mild oxidizing agents or by carefully controlling reaction conditions to remove the aldehyde as it forms, preventing further oxidation.[12][15]
- Complete Oxidation to Propionic Acid: With stronger oxidizing agents or under conditions that promote further reaction (e.g., reflux), propanal is oxidized to propionic acid.[1][12][16]

The overall oxidation pathway is a critical consideration in synthetic chemistry and for assessing the stability of **1-propanol** in the presence of oxidants.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Propanol - Wikipedia [en.wikipedia.org]
- 2. Photochemical and photocatalytic degradation of 1-propanol using UV/H₂ O₂ : Identification of malonate as byproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. westliberty.edu [westliberty.edu]
- 4. 1-Propanol [chembk.com]
- 5. ICSC 0553 - 1-PROPANOL [inchem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1-Propanol | C₃H₈O | CID 1031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Propanol, 1- (EHC 102, 1990) [inchem.org]
- 10. Photocatalytic degradation of gaseous 1-propanol using an annular reactor: kinetic modelling and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemcess.com [chemcess.com]
- 12. passmyexams.co.uk [passmyexams.co.uk]
- 13. savemyexams.com [savemyexams.com]
- 14. quora.com [quora.com]
- 15. ck12.org [ck12.org]
- 16. quora.com [quora.com]
- To cite this document: BenchChem. [Chemical stability and degradation products of 1-Propanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7761284#chemical-stability-and-degradation-products-of-1-propanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com